3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol
Overview
Description
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, also known as 2F-TPT, is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of properties that make it useful for a variety of purposes.
Scientific Research Applications
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, it has been used as a catalyst for the synthesis of a variety of compounds, including polymers and other materials. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been used in the synthesis of a variety of other compounds, including polymers and other materials.
Mechanism Of Action
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is an organosulfur compound that acts as a catalyst in the synthesis of a variety of organic compounds. It acts as a nucleophile, which means it is capable of forming covalent bonds with other molecules. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is capable of acting as an electrophile, which means it can form covalent bonds with other molecules.
Biochemical And Physiological Effects
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as a variety of other effects. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol has been shown to have a variety of other effects, including an ability to modulate gene expression, and to act as an antioxidant.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments is its high yield, which can reach up to 99%. Additionally, 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol is a highly versatile compound, which makes it useful for a variety of purposes. However, there are some limitations to using 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol in laboratory experiments, such as its potential toxicity and the need for careful handling due to the presence of trifluoromethylthiol.
Future Directions
The potential applications of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol are numerous, and there are many future directions for research with this compound. One potential direction is to further explore its use as a catalyst in the synthesis of a variety of organic compounds, including drugs and other biologically active compounds. Additionally, further research could be done to explore the potential therapeutic effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, as well as its potential applications in the development of new materials. Additionally, further research could be done to explore the potential biochemical and physiological effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new drugs and other biologically active compounds. Finally, further research could be done to explore the potential environmental effects of 3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol, and its potential applications in the development of new materials and products.
properties
IUPAC Name |
3-(2-fluorophenyl)-6-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NS/c13-9-4-2-1-3-7(9)8-5-6-10(12(14,15)16)17-11(8)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERHHSOZJPHGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(NC2=S)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)-6-(trifluoromethyl)pyridine-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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